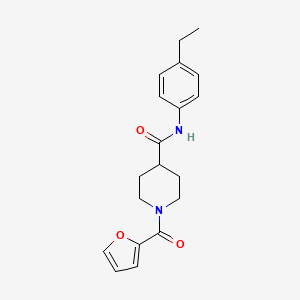

N-(4-ethylphenyl)-1-(2-furoyl)piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-ethylphenyl)-1-(2-furoyl)piperidine-4-carboxamide, also known as EFPAC, is a synthetic compound that has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and drug discovery. EFPAC is a piperidine derivative that exhibits potent and selective binding affinity for the mu-opioid receptor (MOR), a G protein-coupled receptor that plays a crucial role in pain modulation and reward pathways in the brain.

Wirkmechanismus

N-(4-ethylphenyl)-1-(2-furoyl)piperidine-4-carboxamide exerts its pharmacological effects by binding to and activating the mu-opioid receptor (MOR), a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues. Upon binding to MOR, N-(4-ethylphenyl)-1-(2-furoyl)piperidine-4-carboxamide induces a conformational change in the receptor, leading to the activation of downstream signaling pathways, including the inhibition of adenylyl cyclase and the activation of potassium channels. This results in the inhibition of neurotransmitter release and the modulation of pain perception and reward pathways in the brain.

Biochemical and Physiological Effects:

N-(4-ethylphenyl)-1-(2-furoyl)piperidine-4-carboxamide exhibits potent analgesic effects in animal models of acute and chronic pain, and it has been shown to be effective in reducing pain sensitivity and improving pain-related behaviors. N-(4-ethylphenyl)-1-(2-furoyl)piperidine-4-carboxamide also exhibits antinociceptive effects in visceral pain models, suggesting its potential applications in the treatment of visceral pain disorders. In addition, N-(4-ethylphenyl)-1-(2-furoyl)piperidine-4-carboxamide has been shown to induce conditioned place preference in animal models, indicating its potential as a reward-motivated behavior inducer.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using N-(4-ethylphenyl)-1-(2-furoyl)piperidine-4-carboxamide in lab experiments include its potency, selectivity, and unique binding and signaling properties compared to other MOR ligands. N-(4-ethylphenyl)-1-(2-furoyl)piperidine-4-carboxamide is also relatively easy to synthesize and can be used as a tool compound for studying the molecular mechanisms of MOR activation and desensitization. However, the limitations of using N-(4-ethylphenyl)-1-(2-furoyl)piperidine-4-carboxamide include its potential toxicity and limited bioavailability, which may affect its clinical applications.

Zukünftige Richtungen

There are several future directions for the research and development of N-(4-ethylphenyl)-1-(2-furoyl)piperidine-4-carboxamide and its derivatives. One direction is to optimize the pharmacokinetic properties of N-(4-ethylphenyl)-1-(2-furoyl)piperidine-4-carboxamide to improve its bioavailability and reduce its toxicity. Another direction is to explore the potential applications of N-(4-ethylphenyl)-1-(2-furoyl)piperidine-4-carboxamide in the treatment of various pain disorders, including neuropathic pain, cancer pain, and visceral pain. Furthermore, the development of novel N-(4-ethylphenyl)-1-(2-furoyl)piperidine-4-carboxamide derivatives with improved selectivity and efficacy profiles may lead to the discovery of new analgesics with reduced side effects and the risk of addiction. Overall, the research on N-(4-ethylphenyl)-1-(2-furoyl)piperidine-4-carboxamide and its derivatives holds great promise for the development of new and effective treatments for pain and other related disorders.

Synthesemethoden

N-(4-ethylphenyl)-1-(2-furoyl)piperidine-4-carboxamide can be synthesized using various methods, including the reaction of 4-ethylphenylmagnesium bromide with 2-furoyl chloride, followed by the addition of piperidine-4-carboxylic acid and subsequent dehydration reaction. Another method involves the reaction of 4-ethylphenylpiperidine-4-carboxamide with 2-furoic acid chloride in the presence of a base, such as triethylamine. The synthesis of N-(4-ethylphenyl)-1-(2-furoyl)piperidine-4-carboxamide is relatively simple and efficient, making it a promising candidate for further research.

Wissenschaftliche Forschungsanwendungen

N-(4-ethylphenyl)-1-(2-furoyl)piperidine-4-carboxamide has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and drug discovery. In neuroscience, N-(4-ethylphenyl)-1-(2-furoyl)piperidine-4-carboxamide has been shown to exhibit potent analgesic effects in animal models of acute and chronic pain, and it has been suggested as a potential alternative to traditional opioid analgesics, which are associated with severe side effects and the risk of addiction. In pharmacology, N-(4-ethylphenyl)-1-(2-furoyl)piperidine-4-carboxamide has been used as a tool compound to study the molecular mechanisms of MOR activation and desensitization, and it has been shown to exhibit unique binding and signaling properties compared to other MOR ligands. In drug discovery, N-(4-ethylphenyl)-1-(2-furoyl)piperidine-4-carboxamide has been used as a lead compound for the development of novel analgesics with improved safety and efficacy profiles.

Eigenschaften

IUPAC Name |

N-(4-ethylphenyl)-1-(furan-2-carbonyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c1-2-14-5-7-16(8-6-14)20-18(22)15-9-11-21(12-10-15)19(23)17-4-3-13-24-17/h3-8,13,15H,2,9-12H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYSYKAXVSPKDCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5481678.png)

![N-(tert-butyl)-2-{2-[(tert-butylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride](/img/structure/B5481685.png)

![2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]-2-oxoacetamide](/img/structure/B5481691.png)

![4-[4-(benzyloxy)-3-ethoxybenzylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B5481697.png)

![N-[2-(3,4-dimethylphenoxy)ethyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B5481708.png)

![N-cyclopropyl-3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propanamide](/img/structure/B5481724.png)

![3-({[2-(2-methoxyphenyl)ethyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B5481738.png)

![7-hydroxy-4-methyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2H-chromen-2-one](/img/structure/B5481751.png)

![1-[2-(benzyloxy)-5-chlorobenzoyl]piperidine](/img/structure/B5481774.png)

![N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-1-methylethyl}-2-methoxyaniline](/img/structure/B5481776.png)

![(2-methoxyethyl)methyl({(2R,5S)-5-[(6-piperidin-1-ylpyrimidin-4-yl)methyl]tetrahydrofuran-2-yl}methyl)amine](/img/structure/B5481780.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-hydroxyphenyl)acetamide](/img/structure/B5481784.png)